molecular formula C9H16Cl2N4O B13490036 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride

Cat. No.: B13490036
M. Wt: 267.15 g/mol
InChI Key: CMDUUFOSJGEXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring, which is a common structural motif in medicinal chemistry due to its wide range of biological activities. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, such as the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired compound .

Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis, which allow for the efficient and scalable production of piperazine derivatives .

Chemical Reactions Analysis

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes in the body, modulating their activity. This can lead to therapeutic effects, such as the inhibition of neurotransmitter reuptake in the case of antidepressant activity .

Comparison with Similar Compounds

1-Methyl-3-(piperazin-1-yl)-1,2-dihydropyrazin-2-one dihydrochloride can be compared with other piperazine derivatives, such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used for chronic angina.

    Aripiprazole: An antipsychotic used in the treatment of schizophrenia and bipolar disorder.

    Quetiapine: Another antipsychotic used for similar indications.

What sets this compound apart is its unique combination of the piperazine ring with a dihydropyrazinone moiety, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C9H16Cl2N4O

Molecular Weight

267.15 g/mol

IUPAC Name

1-methyl-3-piperazin-1-ylpyrazin-2-one;dihydrochloride

InChI

InChI=1S/C9H14N4O.2ClH/c1-12-5-4-11-8(9(12)14)13-6-2-10-3-7-13;;/h4-5,10H,2-3,6-7H2,1H3;2*1H

InChI Key

CMDUUFOSJGEXEN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C(C1=O)N2CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.